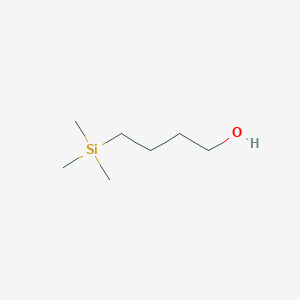

4-(Trimethylsilyl)butan-1-ol

Description

4-(Trimethylsilyl)butan-1-ol (CAS 2917-40-0) is an organosilicon compound with the molecular formula C₇H₁₈OSi and a molar mass of 146.3 g/mol . Key physical properties include:

- Density: 0.830 g/cm³ (at 25°C)

- Boiling Point: 96°C (at 25 Torr) or 181.6°C (at 760 mmHg)

- Flash Point: 65.6°C

- Refractive Index: 1.418

The trimethylsilyl (-Si(CH₃)₃) group imparts unique characteristics, such as enhanced hydrophobicity and stability under basic conditions, making it valuable as a protecting group in organic synthesis or as an intermediate in pharmaceuticals and materials science.

Properties

IUPAC Name |

4-trimethylsilylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-9(2,3)7-5-4-6-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJXWYVEZHDNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20294484 | |

| Record name | 4-(trimethylsilyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2917-40-0 | |

| Record name | NSC96811 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(trimethylsilyl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20294484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 4-(Trimethylsilyl)butan-1-ol involves the reaction of 3-bromobutanol with trimethylchlorosilane under alkaline conditions . The reaction proceeds as follows: [ \text{3-Bromobutanol} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} ]

Another method involves the hydroxylation of this compound using appropriate reagents .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylsilyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(Trimethylsilyl)butanal or 4-(Trimethylsilyl)butanoic acid.

Reduction: Formation of 4-(Trimethylsilyl)butane.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H18OSi

- Molecular Weight : 146.3 g/mol

- Density : 0.825 g/cm³

- Boiling Point : 181.6°C

- Flash Point : 65.6°C

These properties contribute to its reactivity and stability in various chemical environments, making it suitable for numerous applications.

Organic Synthesis

4-(Trimethylsilyl)butan-1-ol serves as a crucial building block in organic synthesis. Its trimethylsilyl group can act as a protective group for hydroxyl functionalities, allowing selective reactions at other sites on the molecule. This property is particularly valuable in multi-step synthetic pathways where the protection of functional groups is necessary.

Case Study : In a study conducted by Chatgilialoglu et al., the compound was utilized to facilitate the reduction of organic halides in aqueous media, demonstrating its effectiveness as a reagent in organic transformations .

Catalysis

The compound has been employed as a catalyst in various chemical reactions. Its ability to stabilize transition states and lower activation energies enhances reaction rates and yields.

Example : Research has shown that this compound can catalyze the formation of carbon-carbon bonds through cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Drug Discovery

In pharmaceutical research, this compound is used to develop new drug candidates. Its structural features allow for modifications that can enhance the bioactivity and selectivity of pharmaceutical compounds.

Case Study : A study highlighted its role in synthesizing silyl ethers that exhibit improved pharmacological profiles compared to their non-silylated counterparts, thus expanding the library of potential drug candidates .

Material Science

The compound is also significant in material science, particularly in the development of novel materials with unique properties such as enhanced thermal stability and chemical resistance.

Example : It has been incorporated into polymer matrices to create composites with improved mechanical properties and thermal stability, making it suitable for applications in coatings and sealants .

Mechanism of Action

The mechanism of action of 4-(Trimethylsilyl)butan-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the hydroxyl group. The trimethylsilyl group acts as a protecting group for the hydroxyl group, allowing selective reactions to occur at other sites of the molecule . The hydroxyl group can undergo various transformations, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Silyl Ether Derivatives

a) 4-(Trimethylsilyl)butan-1-ol

- Structure : Si(CH₃)₃ attached to the terminal carbon of butan-1-ol.

- Applications : Intermediate in silicone chemistry, protecting group for alcohols.

- Reactivity : Less sterically hindered compared to bulkier silyl ethers, enabling easier deprotection under mild acidic conditions.

b) 4-(Dimethyl-tert-Butylsilyloxy)butan-1-ol (CAS 87184-99-4)

- Structure : tert-Butyldimethylsilyl (TBS) group at the hydroxyl position.

- Molecular Weight : 204.38 g/mol .

- Applications : Widely used in oligonucleotide and carbohydrate synthesis due to its stability under acidic and oxidative conditions .

- Key Difference : The TBS group offers greater steric protection than trimethylsilyl, enhancing stability but requiring harsher conditions (e.g., fluoride ions) for removal .

Amino-Substituted Butanols

a) 4-(Propan-2-ylamino)butan-1-ol (CAS 42042-71-7)

- Structure : Secondary amine (-NHCH(CH₃)₂) substituent.

- Applications : Promotes maize seedling growth and drought tolerance . Also exhibits neuroprotective and anti-inflammatory properties in preclinical studies .

- Key Difference: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the hydrophobic, electron-withdrawing trimethylsilyl group.

b) 4-(Dimethylamino)butan-1-ol (CAS 13330-96-6)

- Structure: Dimethylamino (-N(CH₃)₂) group.

- Physical Properties: Boiling point 188°C, soluble in water and ethanol .

- Applications : Precursor in pharmaceutical synthesis (e.g., antihistamines) due to its polarity and reactivity in alkylation reactions .

Aryl-Substituted Butanols

a) 4-(4-Methylphenyl)butan-1-ol

- Structure : Para-methylphenyl group.

- Applications : Used in materials research for polymer modification and as a fragrance intermediate .

- Key Difference : Aromatic rings increase molecular weight (compared to this compound) and alter solubility (lipophilic vs. silicone-like hydrophobicity) .

b) 4-[(4-Methylphenyl)amino]butan-1-ol (CAS 356086-86-7)

- Structure : Aromatic amine substituent.

- Applications : Investigated in drug design for modulating biological activity via aromatic interactions .

- Comparison : Combines amine functionality with aryl groups, enabling dual reactivity absent in the silyl derivative .

Alkoxy and Heterocyclic Derivatives

a) 4-(n-Heptyloxy)butan-1-ol

- Structure : Heptyl ether substituent.

- Applications: Key pheromone component in Anoplophora chinensis (citrus longhorned beetle), attracting adults in field bioassays .

- Key Difference: The long alkoxy chain enhances volatility and pheromone activity, unlike the non-volatile trimethylsilyl group .

b) 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol

Biological Activity

4-(Trimethylsilyl)butan-1-ol is a silicon-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant and antimicrobial activities, and discusses relevant research findings, case studies, and data tables.

This compound, with the molecular formula C7H16OSi, is characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. Its structure can be represented as follows:

Antioxidant Activity

Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

A study conducted on various silyl derivatives indicated that these compounds can effectively scavenge free radicals. The effectiveness is often quantified using IC50 values, which represent the concentration required to inhibit 50% of the free radicals. For instance, related compounds showed IC50 values ranging from 100 to 500 μg/mL in various assays .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed through various studies. The compound was tested against a range of bacterial and fungal strains, including E. coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to evaluate its effectiveness.

| Microorganism | MIC (μg/mL) |

|---|---|

| E. coli | 250 |

| Staphylococcus aureus | 125 |

| Candida albicans | 1000 |

These results indicate that while this compound exhibits antimicrobial properties, its efficacy varies significantly across different pathogens .

Case Study 1: Antioxidant Assessment

In a comparative study, extracts containing silylated compounds were evaluated for their antioxidant capacity using the ABTS radical scavenging assay. The results indicated that these extracts had a higher antioxidant capacity compared to non-silylated counterparts, suggesting that the trimethylsilyl group may enhance biological activity.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of silyl derivatives on biofilms formed by Staphylococcus aureus. The study found that treatment with this compound resulted in a significant reduction in biofilm formation, highlighting its potential application in clinical settings for preventing infections .

Research Findings

Recent research has focused on the dual roles of silylated compounds as both antimicrobial agents and antioxidants. For example, a review highlighted that many bioactive compounds derived from microbial sources exhibit these properties, suggesting a broader potential for compounds like this compound in therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.